chemical structure and properties of phenobarbital 1-butyric acid
chemical structure and properties of phenobarbital 1-butyric acid
An In-depth Technical Guide to Phenobarbital 1-Butyric Acid
Abstract
This technical guide provides a comprehensive scientific overview of phenobarbital 1-butyric acid (CAS 73211-20-8), a derivative of the widely-used anticonvulsant drug, phenobarbital. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's chemical structure, physicochemical properties, and proposed methodologies for its synthesis and analysis. By integrating established principles of barbiturate chemistry with predictive analysis, this guide explains the causality behind experimental design and offers insights into the potential pharmacological implications of the butyric acid moiety. The content is grounded in authoritative references and includes detailed protocols and data visualizations to support advanced research and development activities.
Introduction
The Enduring Legacy of Phenobarbital
Phenobarbital, 5-ethyl-5-phenylbarbituric acid, represents a cornerstone in the history of pharmacology. First synthesized in 1904 and brought to market in 1912, it is the oldest anticonvulsant medication still in common use today.[1] As a member of the barbiturate class, it exerts its effects primarily by acting as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[2][3][4] This mechanism of action leads to central nervous system (CNS) depression, making it effective for treating a variety of seizure types, though its use is often limited by a side-effect profile that includes sedation and the potential for dependence.[1][5][6] The chemical scaffold of phenobarbital, a disubstituted barbituric acid ring, has been the basis for extensive medicinal chemistry exploration for over a century.[7]
Phenobarbital 1-Butyric Acid: A Derivative of Interest
Phenobarbital 1-butyric acid is a specific derivative where a butanoic acid moiety is covalently linked to a nitrogen atom of the barbiturate ring. This modification fundamentally alters the parent molecule's physicochemical properties, which can have profound effects on its pharmacokinetic and pharmacodynamic profile. Such derivatives are often synthesized in research settings to study structure-activity relationships (SAR), investigate metabolic pathways, or create prodrugs with altered solubility or distribution characteristics. This guide serves as a foundational technical resource, consolidating available data and presenting robust, scientifically-grounded protocols for its synthesis and analysis to facilitate further investigation.
Chemical Structure and Physicochemical Properties
Molecular Identity
The fundamental identifiers for phenobarbital 1-butyric acid are crucial for regulatory and research documentation.
-
IUPAC Name: 4-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)butanoic acid[8]
-
Synonyms: 5-Ethyltetrahydro-2,4,6-trioxo-5-phenyl-1(2H)pyrimidinebutanoic Acid[8][9]
Structural Elucidation
The structure consists of the core 5-ethyl-5-phenylbarbituric acid ring system, with a four-carbon carboxylic acid chain attached at the N1 position.
Caption: Chemical structure of Phenobarbital 1-Butyric Acid.
Physicochemical Data Summary
Quantitative experimental data for phenobarbital 1-butyric acid is not widely available in the public domain. The table below compares its known properties with those of the well-characterized parent compound, phenobarbital, to provide context.
| Property | Phenobarbital 1-Butyric Acid | Phenobarbital (Parent Compound) |
| Molecular Formula | C₁₆H₁₈N₂O₅[8][9] | C₁₂H₁₂N₂O₃[3][10][11] |
| Molecular Weight | 318.32 g/mol [8][9] | 232.24 g/mol [10][11] |
| Melting Point | Not Available[9] | 174-178 °C[12] |
| pKa | Not Available (Predicted to have two: ~4-5 for COOH, ~7-8 for N-H) | ~7.3 (imide N-H)[12] |
| LogP | Not Available (Predicted to be lower than phenobarbital) | 1.47[11] |
| Water Solubility | Not Available (Predicted to be higher than phenobarbital) | Very slightly soluble (<0.1 g/100 mL)[12]; forms water-soluble salts with alkali hydroxides.[13] |
| Appearance | Not Available | White crystalline powder or colorless crystals.[11] |
Structure-Property Analysis: An Expert Perspective
The introduction of the butyric acid functional group is anticipated to significantly influence the molecule's behavior. The carboxylic acid moiety introduces a highly polar, ionizable group. This has two primary consequences:
-
Increased Polarity: The overall polarity of the molecule will increase, leading to a predicted decrease in the octanol-water partition coefficient (LogP). This would likely reduce its passive diffusion across the blood-brain barrier compared to phenobarbital, potentially altering its CNS activity profile.
-
Enhanced Aqueous Solubility: The carboxylic acid group should increase the molecule's solubility in aqueous media, especially at pH values above its pKa where it exists as the carboxylate anion. This could be advantageous for developing aqueous formulations.
-
Altered Acidity: The molecule will be amphiprotic, possessing both the acidic carboxylic proton (pKa likely around 4-5) and the remaining acidic imide proton on N3 (pKa likely similar to phenobarbital's, ~7-8).
Synthesis and Purification
While a specific published synthesis for phenobarbital 1-butyric acid is not readily found, a logical and robust synthetic route can be designed based on established barbiturate chemistry, specifically the N-alkylation of the barbiturate ring.[5] The most direct approach involves the alkylation of phenobarbital with a suitable 4-halobutyrate ester, followed by hydrolysis to yield the final carboxylic acid.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of Phenobarbital 1-Butyric Acid.
Detailed Experimental Protocol
Objective: To synthesize phenobarbital 1-butyric acid via N-alkylation and subsequent hydrolysis.
Step 1: Synthesis of Ethyl 4-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)butanoate
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and reflux condenser, add anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the DMF at 0 °C.
-
Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the N-H of the barbiturate ring to form the highly nucleophilic sodium salt. DMF is a suitable polar aprotic solvent for this reaction. The reaction is performed under an inert nitrogen atmosphere to prevent quenching of the base by atmospheric moisture.
-
-
Substrate Addition: Dissolve phenobarbital (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Allow the mixture to stir at room temperature for 1 hour until hydrogen gas evolution ceases.
-
Alkylation: Add ethyl 4-bromobutyrate (1.2 equivalents) dropwise to the reaction mixture. Heat the mixture to 60-70 °C and maintain for 12-24 hours.
-
Causality: The phenobarbital anion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction. A slight excess of the alkylating agent ensures complete consumption of the phenobarbital. Heating increases the reaction rate.
-
-
Work-up and Purification: a. Cool the reaction to room temperature and cautiously quench with water. b. Extract the aqueous mixture with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude residue via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure intermediate ester.
Step 2: Hydrolysis to Phenobarbital 1-Butyric Acid
-
Reaction Setup: Dissolve the purified ester from Step 1 in a mixture of ethanol and water.
-
Hydrolysis: Add an excess of sodium hydroxide (NaOH, e.g., 3.0 equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Causality: Base-catalyzed hydrolysis (saponification) is an efficient method for cleaving the ethyl ester to the corresponding carboxylate salt.
-
-
Work-up and Isolation: a. Cool the reaction mixture and remove the ethanol under reduced pressure. b. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. c. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl. d. The final product, phenobarbital 1-butyric acid, should precipitate as a solid. e. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. f. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Analytical Methodologies
The analysis of phenobarbital and its derivatives is well-established, with High-Performance Liquid Chromatography (HPLC) being a primary technique due to its robustness and versatility.[14][15] The following protocol is adapted for the quantitative analysis of phenobarbital 1-butyric acid.
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
Objective: To determine the purity and concentration of phenobarbital 1-butyric acid in a sample.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and acetonitrile. A typical starting gradient could be 70:30 (Aqueous:Acetonitrile).
-
Causality: A C18 column separates compounds based on hydrophobicity. The acidic pH ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and sharper peak shape. Acetonitrile serves as the organic modifier to elute the compound.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Causality: Phenobarbital and its derivatives exhibit strong UV absorbance around 210 nm. Maintaining a constant column temperature ensures reproducible retention times.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of a reference standard of phenobarbital 1-butyric acid in the mobile phase or a methanol/water mixture.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the sample.
-
Prepare the unknown sample by dissolving it in the same solvent to a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the unknown sample by interpolating its peak area onto the calibration curve.
-
The retention time of the analyte peak should be consistent. Due to its increased polarity, phenobarbital 1-butyric acid is expected to have a shorter retention time than the parent phenobarbital under identical RP-HPLC conditions.
-
Pharmacological Context and Future Directions
Pharmacological Profile of the Phenobarbital Core
The therapeutic and side effects of phenobarbital are well-documented. Its primary mechanism is the potentiation of GABAergic inhibition.[4][16] At higher concentrations, it can also inhibit glutamate-mediated excitation and block voltage-gated calcium channels.[16][17] Phenobarbital is metabolized in the liver primarily by cytochrome P450 enzymes (CYP2C9 and CYP2C19) and is a potent inducer of various CYPs (including CYP2B, 2C, and 3A families), leading to numerous drug-drug interactions.[7][16][18][19]
Predicted Biological Activity of Phenobarbital 1-Butyric Acid: An Expert Perspective
The addition of the butyric acid chain creates several intriguing possibilities for the molecule's biological role:
-
Metabolite: This compound could be a metabolite of a different parent drug, where a longer alkyl chain attached to the phenobarbital nitrogen is oxidized to a carboxylic acid.
-
Prodrug: While less likely due to the increased polarity, in some contexts, derivatives are made to target specific transporters. The butyric acid moiety could interact with organic anion transporters.
-
Altered Pharmacokinetics: As discussed, the increased polarity would likely reduce its ability to cross the blood-brain barrier, potentially diminishing its CNS effects while possibly retaining or altering peripheral activities. Its elimination may be more rapid and rely more on renal excretion than hepatic metabolism compared to phenobarbital.
-
Research Tool: The carboxylic acid provides a chemical handle for further modification. It can be used to conjugate phenobarbital to other molecules, such as fluorescent tags or carrier proteins, to create tool compounds for studying the pharmacology of barbiturates.
Future Research
To fully characterize phenobarbital 1-butyric acid, future research should focus on:
-
Quantitative Pharmacokinetic Studies: In vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Blood-Brain Barrier Permeability Assays: In vitro or in vivo models to quantify its ability to enter the CNS.
-
In Vitro Receptor Binding Assays: To determine if its affinity and efficacy at the GABA-A receptor are altered compared to phenobarbital.
-
Anticonvulsant Activity Screening: Using established animal models of epilepsy to assess its therapeutic potential.
Conclusion
Phenobarbital 1-butyric acid is a derivative of a historically significant drug, characterized by the addition of a polar carboxylic acid side chain. While specific experimental data on this molecule is sparse, this guide provides a robust framework for its study. By applying fundamental principles of organic chemistry and pharmacology, we have outlined a logical synthetic pathway, a reliable analytical method, and a predictive analysis of its physicochemical and biological properties. This document serves as a catalyst for further research, providing the necessary technical foundation for scientists to explore the potential of this and other novel barbiturate derivatives.
References
-
Chemical Methodologies. (2022, February 15). As Antimicrobial Agents: Synthesis, Structural Characterization and Molecular Docking Studies of Barbituric Acid Derivatives from Phenobarbital. Available from: [Link]
-
Wikipedia. Phenobarbital. Available from: [Link]
-
Preprints.org. (2024, September 5). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Available from: [Link]
-
ResearchGate. (2026, March 21). Basics and practicing guidelines on phenobarbital attributes and effects. Available from: [Link]
-
Gpatindia. (2020, April 21). PHENOBARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available from: [Link]
-
Hooghly Women's College. Phenobarbital. Available from: [Link]
-
LookChem. Cas 73211-20-8,PHENOBARBITAL-1-BUTYRIC ACID. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013, August 8). BARBITURATE DERIVATIVES AND IT'S PHARMACOLOGICAL USES: A REVIEW. Available from: [Link]
-
PharmaCompass.com. Fenobarbital. Available from: [Link]
-
Acta Farm. Bonaerense. (2006). Phenobarbital in pharmaceutical tablets by modified conductimetrical analysis. Available from: [Link]
-
Medicover Hospitals. (2024, August 8). Phenobarbital: Chemical Structure, Uses, and Side Effects. Available from: [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Phenobarbital?. Available from: [Link]
-
Science.gov. barbituric acid derivatives: Topics. Available from: [Link]
-
Drugs.com. (2026, March 23). Phenobarbital: Package Insert / Prescribing Information. Available from: [Link]
-
Government of Canada. (2018, November 7). PHENOBARB (Phenobarbital Tablets USP) 15 mg, 30 mg, 60 mg, 100 mg. Available from: [Link]
-
European Bioinformatics Institute (EMBL-EBI). (2017, February 22). phenobarbital (CHEBI:8069). Available from: [Link]
-
PubMed. (2006, July 15). Quantitative analysis of phenobarbital in dosage form by thin-layer chromatography combined with densitometry. Available from: [Link]
-
SciELO. Quantitative analysis of phenobarbital in biological fluids: Analyte enrichment by an electrically-assisted microextraction technique. Available from: [Link]
-
National Institute of Standards and Technology. Phenobarbital. Available from: [Link]
-
National Center for Biotechnology Information. Phenobarbital. Available from: [Link]
-
ResearchGate. How did phenobarbital's chemical structure affect the development of subsequent antiepileptic drugs (AEDs)?. Available from: [Link]
-
MedCrave online. (2019, January 11). The synthesis of new barbiturate esters derivatives as intravenous anesthetics. Available from: [Link]
-
NextSDS. PHENOBARBITAL-1-BUTYRIC ACID — Chemical Substance Information. Available from: [Link]
-
PMC. Antibacterial Barbituric Acid Analogues Inspired from Natural 3-Acyltetramic Acids; Synthesis, Tautomerism and Structure and Physicochemical Property-Antibacterial Activity Relationships. Available from: [Link]
-
Springer. (2022, September 15). Spectrophotometric determination of phenobarbital in pharmaceutical preparation using gold nanoparticles. Available from: [Link]
-
ThaiScience. Synthesis of Phenobarbital, An anticonvulsant Drug. Available from: [Link]
-
PMC. (2025, January 27). Comparison of 3 methods of quantification of phenobarbital in canine plasma: high-performance liquid chromatography, a point-of-care immunoassay, and the FDA-approved immunoassay analyzer. Available from: [Link]
-
MDPI. (2022, March 24). Induction by Phenobarbital of Phase I and II Xenobiotic-Metabolizing Enzymes in Bovine Liver: An Overall Catalytic and Immunochemical Characterization. Available from: [Link]
-
PubMed. Effect of Phenobarbital on Biliary Lipid Metabolism in Normal Man. Available from: [Link]
-
Georgia Institute of Technology. SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Available from: [Link]
Sources
- 1. Phenobarbital - Wikipedia [en.wikipedia.org]
- 2. Fenobarbital | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. medicoverhospitals.in [medicoverhospitals.in]
- 4. phenobarbital (CHEBI:8069) [ebi.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenobarbital 1-Butyric Acid | LGC Standards [lgcstandards.com]
- 9. lookchem.com [lookchem.com]
- 10. Phenobarbital [webbook.nist.gov]
- 11. Phenobarbital | C12H12N2O3 | CID 4763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Phenobarbital CAS#: 50-06-6 [m.chemicalbook.com]
- 13. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 14. Phenobarbital in pharmaceutical tablets by modified conductimetrical analysis [scielo.org.ar]
- 15. scielo.br [scielo.br]
- 16. What is the mechanism of Phenobarbital? [synapse.patsnap.com]
- 17. PHENOBARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 18. researchgate.net [researchgate.net]
- 19. Induction by Phenobarbital of Phase I and II Xenobiotic-Metabolizing Enzymes in Bovine Liver: An Overall Catalytic and Immunochemical Characterization [mdpi.com]
